N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that combines structural elements from naphthalene, chromene, and carboxamide groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as schiff bases from 2-hydroxy-1-naphthaldehyde, have often been used as chelating ligands in the field of coordination chemistry .
Mode of Action
It’s worth noting that schiff base compounds, which share structural similarities with the given compound, can be classified by their photochromic and thermochromic characteristics . This suggests that the compound may interact with its targets through a mechanism involving changes in light or temperature.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chromene core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4-oxo-4H-chromene-2-carboxylic acid.
Attachment of the naphthalene moiety: The naphthalene derivative, such as 2-hydroxy-1-naphthaldehyde, is then reacted with an appropriate amine to form the intermediate Schiff base.
Final coupling: The Schiff base is then coupled with the chromene derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group on the naphthalene ring can undergo oxidation to form quinones.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of chromanols.
Substitution: Formation of various substituted amides or esters.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its photophysical properties due to the chromene and naphthalene moieties.
Biology and Medicine:
- Investigated for its potential anti-inflammatory and anticancer properties.
- Studied for its ability to interact with enzymes and receptors in biological systems.
Industry:
- Potential applications in the development of new pharmaceuticals.
- Used in the synthesis of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Naphthalene derivatives: Compounds like 2-hydroxy-1-naphthaldehyde.
Chromene derivatives: Compounds like 4-oxo-4H-chromene-2-carboxylic acid.
Carboxamide derivatives: Compounds like N-phenyl-4-oxo-4H-chromene-2-carboxamide.
Uniqueness: N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both naphthalene and chromene moieties allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-18-12-21(27-20-11-4-3-9-17(18)20)22(26)23-13-19(25)16-10-5-7-14-6-1-2-8-15(14)16/h1-12,19,25H,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRGXZKYBQCSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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